4-Hydroxy-2,5-dimethoxybenzaldehyde
Description
4-Hydroxy-2,5-dimethoxybenzaldehyde is a substituted benzaldehyde derivative characterized by hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4, 2, and 5 on the aromatic ring. Key features include:
- Molecular Formula: Presumed to be C₉H₁₀O₄ (based on analogs like syringaldehyde, which shares the same formula but differs in substituent positions) .
- Functional Groups: The hydroxyl group at position 4 enhances polarity and hydrogen-bonding capacity, while the methoxy groups at positions 2 and 5 contribute to steric and electronic effects.
- Applications: Similar compounds are used in pharmaceuticals, flavoring agents, and as antioxidants .
Properties
CAS No. |
80749-72-0 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
4-hydroxy-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-7(11)9(13-2)3-6(8)5-10/h3-5,11H,1-2H3 |
InChI Key |
BAMYKVUGRCKVHP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C=O)OC)O |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)O |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
- Chemistry 4-Hydroxy-2,5-dimethoxybenzaldehyde serves as an intermediate in synthesizing complex organic molecules.
- Biology This compound functions as a precursor in the synthesis of biologically active compounds.
- Medicine Research has explored its potential as an antifungal and antibacterial agent. Studies have evaluated the bactericidal activities of benzaldehydes, including compounds with hydroxy (OH) and methoxy (OCH3) groups, against pathogens like Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica .
- Industry It is used in the production of fragrances, flavors, and other aromatic compounds.
Antimicrobial Efficacy
Research indicates that this compound has antimicrobial effects. The compound interacts with cellular components, targeting cellular antioxidation systems like superoxide dismutases and glutathione reductase, which disrupts redox homeostasis and inhibits microbial growth.
Other benzaldehydes
Several other benzaldehydes have shown antibacterial activity :
- 2,4,6-trihydroxybenzaldehyde
- 2,5-dihydroxybenzaldehyde
- 2,3,4-trihydroxybenzaldehyde
- 2-hydroxy-5-methoxybenzaldehyde
- 2,3-dihydroxybenzaldehyde
- 2-hydroxy-3-methoxybenzaldehyde
- 4-hydroxy-2,6-dimethoxybenzaldehyde
- 2,4-dihydroxybenzaldehyde
- 2-hydroxybenzaldehyde
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 4-Hydroxy-2,5-dimethoxybenzaldehyde, highlighting differences in substituents, physicochemical properties, and biological activities:
Structural and Functional Differences
- Substituent Position: The placement of methoxy groups significantly impacts bioactivity. For example, syringaldehyde (3,5-dimethoxy) exhibits stronger antioxidant effects than 2,5-dimethoxy derivatives due to resonance stabilization of the phenolic radical .
- Functional Group Variation : Replacing hydroxyl with chlorine (as in 4-chloro-3,5-dimethoxybenzaldehyde) increases lipophilicity, enhancing membrane permeability but reducing hydrogen-bonding capacity .
- Methyl vs. Methoxy : 4-Hydroxy-3,5-dimethylbenzaldehyde lacks the electron-donating methoxy groups, reducing its solubility in polar solvents compared to syringaldehyde .
Q & A
Q. What analytical techniques are most reliable for characterizing 4-Hydroxy-2,5-dimethoxybenzaldehyde, and how should they be applied?
Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a mobile phase of acetonitrile:water (70:30 v/v) at 25°C. Retention time typically ranges between 8–12 minutes under these conditions .
- Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode yields a molecular ion peak at m/z 182.17 [M-H]⁻, confirming the molecular weight (C₉H₁₀O₄). Fragmentation patterns at m/z 167 and 123 correspond to loss of methoxy (-OCH₃) and aldehyde (-CHO) groups, respectively .
- Infrared (IR) Spectroscopy: Key peaks include 1680 cm⁻¹ (C=O stretch of aldehyde), 3200–3400 cm⁻¹ (O-H stretch of phenol), and 2830 cm⁻¹ (C-H stretch of methoxy groups) .
Q. How can researchers optimize the synthesis of this compound from natural precursors?
Answer:
- Extraction from Artemisia annua: Use ethanol (70% v/v) at 60°C for 4 hours, followed by silica gel column chromatography with a hexane:ethyl acetate (3:1) eluent .
- Chemical Synthesis: React 4-acetoxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in absolute ethanol under reflux (80°C, 4 hours). Add glacial acetic acid (5 drops) as a catalyst. Yield can reach 75% after recrystallization in ethanol .
Q. What are the solubility properties and handling precautions for this compound?
Answer:
Q. How is this compound identified in natural matrices (e.g., food, plants)?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Use a DB-Wax column (30 m × 0.25 mm) with a temperature gradient from 50°C to 250°C (5°C/min). The compound elutes at ~18.5 minutes and is identified via NIST library matching (similarity index >90%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
- Crystal Growth: Dissolve the compound in hot ethanol and cool slowly to obtain monoclinic crystals (space group P1).
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Key parameters include bond angles (C-O-C = 117.5°) and torsional angles between methoxy and aldehyde groups .
- Validation: Compare experimental data with density functional theory (DFT) calculations to confirm planar geometry and intramolecular hydrogen bonding .
Q. How should researchers address contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?
Answer:
- Dose-Dependent Studies: Test concentrations from 1–100 µM in cellular assays (e.g., DPPH for antioxidants). Note that pro-oxidant activity may emerge at >50 µM due to redox cycling .
- Mechanistic Validation: Use inhibitors like N-acetylcysteine (NAC) to confirm ROS-mediated pathways. Pair with fluorescence microscopy (DCFH-DA probe) for real-time oxidative stress monitoring .
Q. What strategies improve yield in multi-step syntheses involving this compound?
Answer:
Q. How can computational modeling predict the compound’s interactions with biological targets?
Answer:
- Docking Studies: Use AutoDock Vina to model binding to cytochrome P450 enzymes. Key interactions include hydrogen bonds with Arg-105 and hydrophobic contacts with Phe-87 .
- ADMET Prediction: SwissADME predicts moderate bioavailability (TPSA = 66.8 Ų) and blood-brain barrier permeability (LogP = 1.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
